molecular formula C23H22N2O3S B11589472 benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11589472
M. Wt: 406.5 g/mol
InChI Key: ONIGEWCUDXXJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic framework fused with pyrimidine and thiazine rings. Key structural features include:

  • A 4-methylphenyl substituent at position 6, contributing to steric and electronic modulation.
  • A methyl group at position 8 and a 4-oxo moiety at position 4, stabilizing the bicyclic system via keto-enol tautomerism .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H22N2O3S/c1-15-8-10-18(11-9-15)21-20(22(27)28-14-17-6-4-3-5-7-17)16(2)24-23-25(21)19(26)12-13-29-23/h3-11,21H,12-14H2,1-2H3

InChI Key

ONIGEWCUDXXJLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and methylphenyl derivatives with a thiazine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperatures and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, acids, bases

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate serves as a valuable precursor in the synthesis of more complex molecules. It is also used as a reagent in various organic reactions due to its reactivity.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies suggest that it may exhibit activity against various microbial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise for future therapeutic applications.

Medicine

The compound is being explored for its potential therapeutic effects:

  • Drug Development : It is considered a lead compound in the development of new medications targeting specific diseases.
  • Mechanism of Action : The interaction with molecular targets may involve enzyme inhibition or receptor binding.

Industry

In industrial applications:

  • It is utilized in the development of new materials.
  • Acts as a catalyst in various chemical processes.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth compared to control groups.
  • Anticancer Research :
    • In vitro studies demonstrated that the compound could induce apoptosis in specific cancer cell lines. Mechanistic studies revealed that it may modulate key signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives bearing variations in substituents, heterocyclic cores, and reactivity profiles.

Table 1: Substituent and Functional Group Variations

Compound Name Position 6 Substituent Position 7/8 Groups Key Functional Features Reactivity/Solubility Insights
Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (Target) 4-Methylphenyl Benzyl ester (C7), Methyl (C8) High lipophilicity; stable keto group Moderate reactivity due to ester stability
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3) 4-Chlorophenyl Methylthio (C8), Cyano (C7) Electrophilic (methylthio as leaving group) High reactivity with nucleophiles
Ethyl 6-(3-Ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-Ethoxy-4-propoxyphenyl Ethyl ester (C7), Methyl (C8) Enhanced solubility (alkoxy groups) Tunable for prodrug strategies
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-imidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) 4-Nitrophenyl Diethyl ester, Cyano (C8) Electron-withdrawing nitro group Photocatalytic applications likely

Key Observations :

Substituent Effects :

  • 4-Methylphenyl (Target): Improves steric bulk and hydrophobic interactions compared to 4-chlorophenyl (electron-withdrawing) or 4-nitrophenyl (strongly electron-deficient) .
  • Benzyl vs. Ethyl Esters : Benzyl esters (Target) offer higher lipophilicity than ethyl esters (Compound 1l), impacting membrane permeability .

Reactivity Profiles: The methylthio group in Compound 3 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or phenols) . The Target lacks such groups, suggesting lower electrophilicity.

Heterocyclic Core Variations :

  • Pyrimido-thiazines (Target) exhibit greater ring strain than pyrimido-oxazines (Compound 3), affecting thermal stability .
  • Thiazine sulfur atoms (Target) may confer distinct redox properties compared to oxazine oxygen analogs .

Biological Activity

Benzyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 414.50 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The structure allows it to fit into the active sites of specific enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in treating diseases.
  • Receptor Binding : It may also bind to certain receptors in the body, modulating their activity and influencing physiological responses.

Pharmacological Activities

The compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazine compounds often possess antimicrobial properties. The unique structure of this compound suggests potential effectiveness against various bacterial strains.
  • Antioxidant Properties : The presence of specific functional groups may confer antioxidant capabilities, protecting cells from oxidative stress.
  • Anticancer Activity : Initial research indicates that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on various thiazine derivatives indicated that compounds similar to benzyl 8-methyl-6-(4-methylphenyl)-4-oxo showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
  • Antioxidant Activity :
    • Research on related pyrimidine derivatives revealed their capacity to scavenge free radicals effectively. This property is crucial for preventing oxidative damage in biological systems .
  • Anticancer Research :
    • A recent investigation into pyrimidine-thiazine hybrids demonstrated promising results in inhibiting the growth of cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
Benzyl 8-Methyl-6-(4-Methylphenyl)-4-Oxo-Pyrimido[2,1-b][1,3]ThiazineC23H22N2O4SAntimicrobial, Antioxidant
Benzyl 8-Methyl-6-(3-Nitrophenyl)-4-Oxo-Pyrimido[2,1-b][1,3]ThiazineC22H19N3O5SAnticancer
Benzyl 6-(4-Acetyloxy)-8-Methyl-Pyrimido[2,1-b][1,3]ThiazineC26H26N2O6SEnzyme Inhibition

Q & A

Q. What are the established synthetic routes and purification methods for this compound?

The compound is synthesized via multi-step reactions involving condensation of substituted aldehydes with thiourea derivatives, followed by cyclization. For example, ethyl acetoacetate and aromatic aldehydes are condensed with thiobarbituric acid under acidic conditions to form the pyrimido-thiazine core . Purification typically involves recrystallization from DMF/ethanol mixtures, with monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How is structural characterization performed, and what key spectroscopic data are observed?

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) shows distinct signals for the benzyl group (δ 5.2 ppm, singlet) and the 4-methylphenyl substituent (δ 2.3 ppm, singlet). The pyrimidine ring protons appear as multiplets between δ 6.8–7.5 ppm .
  • IR : Strong absorption at 1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ester) .
  • X-ray crystallography : Monoclinic crystal system (space group P21_1/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105.3° .

Q. What are common spectroscopic discrepancies encountered during analysis?

Tautomeric equilibria in the pyrimido-thiazine ring can lead to variable 1H^1H NMR shifts (e.g., NH protons appearing as broad signals or splitting into multiplets) . Resolution requires temperature-dependent NMR studies or deuteration experiments .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?

  • Disordered atoms : The benzyl group may exhibit positional disorder, resolved using SHELXL’s PART instruction to model alternate conformations .
  • Twinned crystals : Data integration via WinGX and refinement with HKL-3000 software improve accuracy .
  • Validation : R-factor convergence (< 0.05) and Hirshfeld surface analysis ensure structural reliability .

Q. How do structural modifications influence biological activity?

Substituent Activity Trend Reference
4-Methylphenyl (R1^1)Enhances lipophilicity, improving membrane permeability
Benzyl ester (R2^2)Increases metabolic stability vs. ethyl esters
8-Methyl groupReduces cytotoxicity in vitro
SAR studies involve substituting R1^1 with electron-withdrawing groups (e.g., -Cl) to modulate electronic effects .

Q. What computational methods are used to predict reactivity or binding modes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate tautomer stability .
  • Molecular docking : AutoDock Vina predicts interactions with bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol) .

Q. How are contradictions in literature data reconciled (e.g., nomenclature vs. crystallographic results)?

  • Nomenclature conflicts : The IUPAC name may conflict with legacy naming (e.g., "pyrimido[2,1-b]thiazine" vs. "thiazolo[3,2-a]pyrimidine"). Cross-referencing CAS registry numbers and CIF files resolves ambiguities .
  • Synthetic yield discrepancies : Varied reaction conditions (e.g., solvent polarity, catalyst loading) account for yield differences. Meta-analysis using Chebyshev inequality identifies optimal conditions (e.g., 70°C in DMF) .

Q. Methodological Notes

  • Synthesis optimization : Use Dean-Stark traps for azeotropic removal of water in cyclization steps .
  • Crystallography : Employ Olex2 for structure solution and Mercury for packing diagram visualization .
  • Data validation : Cross-check melting points (mp 218–220°C) and HRMS ([M+H]+^+ = 423.1522) against PubChem entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.